molecular formula C19H20N4O3S B2813736 2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethylphenyl)acetamide CAS No. 1286700-10-4

2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2813736
CAS No.: 1286700-10-4
M. Wt: 384.45
InChI Key: VQOZPIGLRSAKKJ-UHFFFAOYSA-N
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Description

2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethylphenyl)acetamide is a complex organic compound with a unique structure that combines a pyridazine ring, a thiazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones under acidic conditions.

    Formation of Thiazine Ring: The thiazine ring is formed by the cyclization of thioamide derivatives with α-haloketones.

    Introduction of Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Introduction of Ethylphenyl Group: The ethylphenyl group is introduced through Friedel-Crafts acylation reactions using ethylbenzene and acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, halogens, and sulfuric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.

    Industrial Applications: It can be used in the synthesis of advanced polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation, modulation of signal transduction pathways, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diphenyl-1,6-dioxopyridazino[4,52’,3’]pyrrolo[4’,5’-d]pyridazine: This compound shares a similar pyridazine core but differs in its substitution pattern and overall structure.

    3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Another compound with a similar heterocyclic structure but different functional groups and applications.

Uniqueness

2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethylphenyl)acetamide is unique due to its combination of a pyridazine ring, a thiazine ring, and specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-cyclopropyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-2-12-3-5-13(6-4-12)21-16(24)10-22-19(26)18-15(9-20-22)27-11-17(25)23(18)14-7-8-14/h3-6,9,14H,2,7-8,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOZPIGLRSAKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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